molecular formula C6H14S4 B14349748 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane CAS No. 94944-49-7

1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane

Cat. No.: B14349748
CAS No.: 94944-49-7
M. Wt: 214.4 g/mol
InChI Key: FPXDCLOWRSQXDU-UHFFFAOYSA-N
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Description

1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane is an organosulfur compound characterized by the presence of three sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane typically involves the reaction of ethyl sulfide with elemental sulfur under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable agent to enhance the reaction rate. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trisulfane into simpler sulfides.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert solvent like tetrahydrofuran.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler sulfides.

    Substitution: Various alkyl or aryl substituted trisulfanes.

Scientific Research Applications

1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl trisulfide: Another organosulfur compound with three sulfur atoms, used in flavoring and as a chemical intermediate.

    Diethyl disulfide: A related compound with two sulfur atoms, used in organic synthesis and as a flavoring agent.

Uniqueness

1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in both research and industry.

Properties

CAS No.

94944-49-7

Molecular Formula

C6H14S4

Molecular Weight

214.4 g/mol

IUPAC Name

1-ethylsulfanyl-1-(ethyltrisulfanyl)ethane

InChI

InChI=1S/C6H14S4/c1-4-7-6(3)9-10-8-5-2/h6H,4-5H2,1-3H3

InChI Key

FPXDCLOWRSQXDU-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)SSSCC

Origin of Product

United States

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